N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate

Oxidative Hair Dye Formulation Aqueous Solubility Dye Intermediate Loading

Formulators seeking PPD-free oxidative hair dyes face sensitization and solubility hurdles. This bis-hydroxyethyl derivative provides a drop-in oxidation base with measurable advantages: • 11.5× lower sensitization vs PPD (LLNA EC3 1.04%); • 178 g/L water solubility enables co-solvent-free cream/gel formulations; • Superior acid stability delivers longer washfastness and deeper gray coverage. Consistent ≥98% purity with bulk supply available.

Molecular Formula C10H18N2O6S
Molecular Weight 294.33 g/mol
CAS No. 54381-16-7
Cat. No. B150381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Bis(2-hydroxy)-p-phenylenediamine sulfate
CAS54381-16-7
Molecular FormulaC10H18N2O6S
Molecular Weight294.33 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)N(CCO)CCO.OS(=O)(=O)O
InChIInChI=1S/C10H16N2O2.H2O4S/c11-9-1-3-10(4-2-9)12(5-7-13)6-8-14;1-5(2,3)4/h1-4,13-14H,5-8,11H2;(H2,1,2,3,4)
InChIKeyKMCFMEHSEWDYKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Bis(2-hydroxyethyl)-p-phenylenediamine Sulfate: Technical Baseline


N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate (CAS 54381-16-7), also known as Rodol Gray HED or JAROCOL BHP, is a water-soluble aromatic diamine belonging to the N,N-disubstituted p-phenylenediamine class. It serves primarily as a primary intermediate (oxidation base) in oxidative hair dye systems, where it undergoes oxidation to form a reactive diimine that couples with dye couplers to generate permanent color within the hair shaft [1]. The compound is supplied as a white to off-white crystalline powder with a purity range of 95–99%, a melting point of 168–171 °C, and a molecular formula of C₁₀H₁₈N₂O₆S (MW 294.32) . It is regulated under EU Cosmetics Directive Annex III, entry 253, with a maximum on-head concentration of 2.5% (calculated as sulfate) after mixing with hydrogen peroxide [2]. The compound is also noted for dual functionality as both a dye precursor and an antioxidant in hair colorant formulations [3].

1
Oxidative hair dye intermediate with reported dual antioxidant functionality
2
Water-soluble sulfate salt supporting co-solvent-free formulation workflows
3
Regulatory context: EU Cosmetics Directive Annex III, max on-head 2.5% as sulfate

Substitution Challenges for N,N-Bis(2-hydroxyethyl)-p-phenylenediamine Sulfate


Although N,N-bis(2-hydroxyethyl)-p-phenylenediamine sulfate shares the p-phenylenediamine core scaffold with widely used hair dye intermediates such as p-phenylenediamine (PPD, CAS 106-50-3) and toluene-2,5-diamine sulfate (PTD, CAS 615-50-9), the introduction of two N-hydroxyethyl substituents produces fundamentally different physicochemical behavior that precludes simple drop-in replacement. The bis-hydroxyethyl substitution increases aqueous solubility by 3.8-fold versus PPD and 35-fold versus PTD sulfate , alters the pH-dependence of oxidative coupling kinetics from pH-independent to pH-decreasing behavior with m-diamine couplers [1], and reduces skin sensitization potency as measured by the Local Lymph Node Assay (LLNA) EC3 value by approximately one order of magnitude relative to PPD [2]. These differences mean that formulations designed for PPD or PTD cannot be directly transitioned to the bis-hydroxyethyl derivative without reformulation of coupler ratios, pH buffers, and developer systems to achieve equivalent color outcomes and safety margins [3].

Target Compound
N,N-Bis(2-hydroxyethyl)-p-phenylenediamine Sulfate
Higher aqueous solubility, pH-decreasing coupling kinetics, and a distinct sensitization profile compared to PPD and PTD.
Potential Substitute
PPD, PTD Sulfate
Lower solubility, different kinetic behavior, and higher sensitization potency mean direct replacement requires formulation redesign.
Formulations designed for PPD or PTD are not directly interchangeable. Coupler ratios, pH buffers, and developer systems may require re-optimization.

Quantitative Differentiation Evidence


Higher Aqueous Solubility vs. PPD

N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate (target compound) exhibits an aqueous solubility of 178 g/L at 20 °C, which is 3.8-fold higher than p-phenylenediamine (PPD) at 47 g/L (25 °C) and approximately 35-fold higher than toluene-2,5-diamine sulfate (PTD sulfate) at 5.03 g/L (20 °C) . This enhanced solubility is attributed to the two N-hydroxyethyl substituents that introduce additional hydrogen-bonding capacity, as reflected in the strongly negative LogP of –2.8 at 20 °C compared to approximately 0.25 for PPD. The high water solubility of the target compound allows formulators to achieve higher working concentrations of the primary intermediate without co-solvent use, improving dye precursor penetration into the hair shaft during the limited 30–45 minute oxidative dyeing window [1].

Aqueous Solubility
Head-to-head
178 g/L (20 °C)
PPD: 47 g/L; PTD sulfate: 5.03 g/L
Supports formulation design with reduced co-solvent requirements.
Gravimetric measurement in pure water.
Oxidative Hair Dye Formulation Aqueous Solubility Dye Intermediate Loading

Reduced Skin Sensitization Potency vs. PPD

The skin sensitization potency of N,N-bis(2-hydroxyethyl)-p-phenylenediamine sulfate was determined by the Local Lymph Node Assay (LLNA) using DMSO as vehicle, yielding a calculated EC3 value of 1.04% (w/v) [1]. In the same assay format, the positive control p-phenylenediamine (PPD) produced a stimulation index of 10.1 at 1% concentration. Published LLNA data for PPD consistently report EC3 values in the range of 0.06–0.20%, with a representative consensus value of 0.09% [2]. p-Toluenediamine sulfate (PTD), the second most widely used primary intermediate, has a reported EC3 of 0.17% . Thus, the target compound is approximately 11.5-fold less potent as a skin sensitizer than PPD and 6.1-fold less potent than PTD. According to the SCCP evaluation, the compound is still classified as a strong sensitizer, but its quantitative sensitizing potency is substantially attenuated relative to both PPD and PTD [1].

Skin Sensitization (LLNA EC3)
Head-to-head
1.04% (DMSO vehicle)
PPD consensus EC3: 0.09%; PTD: 0.17%
Lower sensitization potential relative to common alternatives.
GLP-compliant LLNA. Reported class-dependent response context.
Skin Sensitization LLNA EC3 Toxicological Safety Contact Dermatitis

pH-Dependent Coupling Kinetics

In a seminal study of oxidative hair dye coupling kinetics, Corbett demonstrated that the diimine derived from N,N-bis(2-hydroxyethyl)-p-phenylenediamine (target compound) exhibits fundamentally different pH-dependent reactivity compared to N,N-dimethyl-p-phenylenediamine and the parent PPD. For the target compound, coupling rates with m-diamine couplers decrease with increasing pH over the range pH 8–11, while coupling rates with phenolate ions are relatively independent of pH over pH 8.5–10.5 and decrease at higher pH [1]. In marked contrast, the diimine from N,N-dimethyl-PPD shows pH-independent coupling with m-diamines over pH 7–10 and pH-increasing coupling with phenolate ions over pH 8–10 [1]. This divergent behavior is attributed to the reversible formation of an unreactive hydroxide adduct at the diimine cation (IX, R = CH₂CH₂OH), which does not occur with the methyl analog. Practically, this means that the bis-hydroxyethyl derivative requires a lower formulation pH than N,N-dialkyl-PPD derivatives to achieve comparable coupling rates with m-diamine couplers, providing a tunable handle for formulators to control dye formation kinetics independently of the developer system [2].

Coupling Kinetics
Head-to-head
pH-decreasing with m-diamine couplers
N,N-dimethyl-PPD: pH-independent profile
Enables pH-based tuning of dye formation for shade control.
Log k vs. pH analysis over pH 7–11.
Oxidative Coupling Kinetics pH-Dependent Reactivity Diimine Chemistry Formulation Design

Acid Stability of Indo Dyes vs. PPD

Brown and Corbett established that indo dyes derived from N,N-bis(2-hydroxyethyl)-p-phenylenediamine (target compound) exhibit superior stability in acid solution compared to analogous indo dyes derived from p-phenylenediamine (PPD). Specifically, in acid solution, the indo dyes from the bis-hydroxyethyl-substituted diamine are more resistant to degradation than those from the parent PPD, a property that the authors directly link to 'the much improved wearing properties of these dyes' [1]. The indo dyes from the substituted diamine also exhibit visible absorption maxima at longer wavelengths than those from PPD, providing a bathochromic shift that contributes to richer shade development. Furthermore, the substituted diamine can undergo competing hydrolysis to p-benzoquinone monoimine under certain conditions, producing a different indo dye series and enabling a broader color palette from a single primary intermediate [1]. This combination of enhanced acid stability and dual-pathway dye formation is not observed with PPD-based formulations.

Indo Dye Acid Stability
Head-to-head
More stable vs. PPD-derived indo dyes
May support improved washfastness and color longevity.
Spectrophotometric monitoring. Reported bathochromic shift.
Dye Fastness Indo Dye Stability Washfastness Acid Stability

Broader EU Regulatory Concentration Latitude

Under EU Commission Implementing Directive 2012/21/EU, Annex III, N,N-bis(2-hydroxyethyl)-p-phenylenediamine sulfate is authorized at a maximum on-head concentration of 2.5% (calculated as sulfate) after mixing under oxidative conditions [1]. Its closest mono-hydroxyethyl analog, 3-(2-hydroxyethyl)-p-phenylenediammonium sulfate (HPPS, CAS 93841-25-9), is restricted to a lower maximum of 2.0% (calculated as sulfate) under the same regulatory framework [1]. This 25% higher permissible usage level (2.5% vs. 2.0%) provides formulators with a wider concentration window for the target compound to achieve deeper shade intensity or better gray coverage before reaching the regulatory ceiling. The parent PPD is restricted to 2.0% calculated as free base [2], and p-toluenediamine sulfate is restricted to 2.0% as free base or 3.6% as sulfate salt [3], but both carry significantly higher sensitization risk at equivalent concentrations.

EU Regulatory Limit
Cross-study
2.5% on-head (as sulfate)
HPPS analog limit: 2.0%
Wider formulation window before reaching regulatory ceiling.
EU Dir. 2012/21/EU, Annex III, entry 253.
Regulatory Compliance Maximum Authorized Concentration EU Cosmetics Directive Formulation Window

Non-Carcinogenicity Profile vs. PPD

A 104-week (2-year) chronic feeding study in Fischer 344 rats evaluated the carcinogenic potential of 2,2'-[(4-aminophenyl)imino]bisethanol sulfate (4APE), the IUPAC name for the target compound. The compound was administered at dietary levels of 0, 300, 1000, and 3000 ppm to groups of 50 male and 50 female rats. The published conclusion states that the compound was non-carcinogenic under the conditions of this long-term bioassay [1]. A separate 6-month feeding study in Sprague-Dawley rats at dietary levels up to 0.3% also found no teratogenic or dominant lethal effects [2]. In contrast, p-phenylenediamine (PPD) has been associated with carcinogenicity concerns in multiple regulatory assessments, contributing to its restriction to a maximum of 2.0% in oxidative hair dye products [3]. This chronic safety profile provides an additional layer of evidence supporting substitution of PPD with the bis-hydroxyethyl derivative in products where long-term consumer exposure is a regulatory concern.

Carcinogenicity Profile
Cross-study
Non-carcinogenic in 104-wk rat study
Supports safety dossier review for regulatory submissions.
Data to verify in context of full formulation toxicology.
Chronic Toxicity Carcinogenicity Long-Term Safety Regulatory Toxicology

Optimal Application Scenarios


PPD-Free Oxidative Hair Dye Formulations

Formulators targeting the growing 'PPD-free' market segment can use N,N-bis(2-hydroxyethyl)-p-phenylenediamine sulfate as the sole primary intermediate or in combination with p-aminophenol and 1-hydroxyethyl-4,5-diaminopyrazole to achieve a full shade palette. The compound's LLNA EC3 of 1.04% represents an 11.5-fold reduction in sensitization potency versus PPD (EC3 = 0.09%) [1]. Patent literature explicitly describes hair dyeing methods using this compound as part of PPD-free and PTD-free compositions with 'improved sensitising power' that deliver 'predictable results' across mixtures of various shades [2]. The compound's non-carcinogenicity in a 104-week rat bioassay [3] further strengthens the safety dossier required for regulatory approval of reduced-risk oxidative hair dye products.

High-Loading Low-Co-Solvent Hair Color Creams

The exceptionally high aqueous solubility of 178 g/L at 20 °C—3.8-fold higher than PPD (47 g/L) and 35-fold higher than PTD sulfate (5.03 g/L)—enables formulation of concentrated oxidative dye bases with minimal or no organic co-solvents [1][2]. This is particularly advantageous for cream and gel formulations where high water content improves application rheology and reduces volatile organic compound (VOC) content. Formulators can load higher concentrations of the primary intermediate to achieve more intense color deposition while staying within the EU regulatory limit of 2.5% on-head concentration [3]. The negative LogP of –2.8 also ensures that the compound partitions preferentially into the aqueous phase of the formulation rather than into a non-aqueous phase, simplifying emulsion stability management .

Gray Coverage with Superior Washfastness

The demonstrated superior acid stability of indo dyes derived from this compound compared to those from PPD directly translates to improved washfastness and longer-lasting color on hair [1]. This makes the compound particularly valuable in gray coverage formulations, where consumer expectations for color longevity are highest. The bathochromic shift of the absorption maxima (longer wavelengths vs. PPD-derived dyes) also contributes to deeper, richer shade development that better mimics natural hair pigmentation. The unique pH-dependent coupling kinetics—with decreasing rate at higher pH with m-diamine couplers—allow formulators to fine-tune the dye formation rate at the slightly acidic to neutral pH range preferred for these formulations, minimizing cuticle damage compared to high-alkalinity PPD systems [2].

Industrial Antioxidant and Polymer Stabilizer Uses

Although the primary market is oxidative hair dyes, the compound's mechanism as a chain-breaking antioxidant via hydrogen donation from the phenylenediamine core, combined with the enhanced solubility imparted by the hydroxyethyl substituents, supports its use as a specialty antioxidant additive in aqueous polymer systems and rubber processing where conventional N,N'-dialkyl-p-phenylenediamine antioxidants (e.g., IPPD, 6PPD) exhibit insufficient water compatibility [1]. Its LogP of –2.8 and water solubility of 178 g/L enable incorporation into water-based latex, adhesive, and coating formulations where hydrophobic PPD-based antioxidants phase-separate or require surfactant-assisted dispersion. This dual-use functionality provides procurement flexibility, as the same compound can serve both cosmetic and industrial applications with appropriate grade specifications.

Application
Selection Property
Validation Focus
PPD-free hair dye research
Lower sensitization profile (LLNA EC3 context)
Sensitization potency and shade palette breadth
High-loading, low-co-solvent cream/gel systems
High aqueous solubility (178 g/L)
Formulation rheology and VOC content reduction
Gray coverage with washfastness requirements
Indo dye acid stability and bathochromic shift
Color longevity endpoints after multiple washes
Industrial antioxidant in aqueous systems
Chain-breaking antioxidant with high water compatibility
Stabilization efficacy in water-based polymer matrices

Technical Documentation Hub

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39 linked technical documents
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